molecular formula C13H14F3N5O3 B3000021 N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396844-89-5

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B3000021
CAS No.: 1396844-89-5
M. Wt: 345.282
InChI Key: DELNTCVSSQOEDI-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic compound characterized by its unique structure, which includes a tetrazole ring, a trifluoromethoxyphenyl group, and a hydroxy-methylpropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction between an azide and a nitrile. For this compound, the starting material might be 4-(trifluoromethoxy)benzonitrile, which reacts with sodium azide under acidic conditions to form the tetrazole ring.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the tetrazole intermediate with an appropriate amine, such as 1-hydroxy-2-methylpropan-2-amine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing continuous flow processes where feasible. The use of automated reactors and in-line purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Conversion of the carboxamide to an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. The presence of the tetrazole ring, which is known to mimic carboxylic acids, suggests that it might interact with biological targets in a similar manner, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethoxy group may impart unique characteristics to polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring could mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-2-methylpropan-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the trifluoromethoxy group in N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O3/c1-12(2,7-22)17-11(23)10-18-20-21(19-10)8-3-5-9(6-4-8)24-13(14,15)16/h3-6,22H,7H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELNTCVSSQOEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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